molecular formula C17H17FN4O4 B2815111 3-(4-fluorophenyl)-N-(2-methoxyethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921806-36-2

3-(4-fluorophenyl)-N-(2-methoxyethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B2815111
CAS No.: 921806-36-2
M. Wt: 360.345
InChI Key: WLZFUIQLKKEMBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)-N-(2-methoxyethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a useful research compound. Its molecular formula is C17H17FN4O4 and its molecular weight is 360.345. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are enzymes involved in the one-carbon metabolism pathways, specifically those localized in the cytoplasm, mitochondria, and nucleus . These include 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) and glycinamide ribonucleotide formyltransferase (GARFTase) , which are involved in de novo purine biosynthesis . Additionally, the compound also targets mitochondrial serine hydroxymethyl transferase 2 (SHMT2) .

Mode of Action

The compound inhibits the aforementioned enzymes, thereby disrupting the one-carbon metabolism pathways . This results in a decrease in the biosynthesis of purine nucleotides and thymidylate, the interconversion of serine and glycine, and the remethylation of homocysteine to methionine .

Biochemical Pathways

The affected biochemical pathways include the de novo biosynthesis of purine nucleotides and thymidylate , the interconversion of serine and glycine , and the remethylation of homocysteine to methionine . These pathways are interconnected and essential for the proliferation of cells .

Pharmacokinetics

This suggests that the compound may have good bioavailability in cells expressing these receptors .

Result of Action

The inhibition of the targeted enzymes leads to a disruption in the one-carbon metabolism pathways, which in turn affects the biosynthesis of purines and thymidylate, the interconversion of serine and glycine, and the remethylation of homocysteine to methionine . This can lead to a decrease in cell proliferation, making the compound potentially useful as an anticancer agent .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence and expression level of folate receptors in the cellular environment can affect the transport and therefore the efficacy of the compound . Other factors such as pH, temperature, and the presence of other interacting molecules can also potentially influence the compound’s action.

Properties

IUPAC Name

3-(4-fluorophenyl)-N-(2-methoxyethyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O4/c1-21-9-12(15(23)19-7-8-26-2)13-14(21)16(24)22(17(25)20-13)11-5-3-10(18)4-6-11/h3-6,9H,7-8H2,1-2H3,(H,19,23)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZFUIQLKKEMBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)F)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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